

Structural Analysis and Confirmation of Ethyl 2-(trifluoromethyl)nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-(Trifluoromethyl)nicotinate**

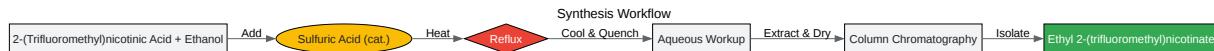
Cat. No.: **B1313050**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of **Ethyl 2-(trifluoromethyl)nicotinate**, a key building block in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth spectroscopic analysis for the unequivocal identification and characterization of this compound.

Physicochemical Properties


The fundamental physicochemical properties of **Ethyl 2-(trifluoromethyl)nicotinate** are summarized in the table below. This data is essential for its handling, storage, and use in synthetic applications.

Property	Value
Molecular Formula	C ₉ H ₈ F ₃ NO ₂ [1]
Molecular Weight	219.16 g/mol [1]
CAS Number	208517-35-5 [1]
Appearance	Liquid [2]
Boiling Point	235.8 ± 40.0 °C at 760 mmHg [2]
Flash Point	96.4 ± 27.3 °C [2]
Purity	Typically ≥95% [3]

Synthesis of Ethyl 2-(trifluoromethyl)nicotinate

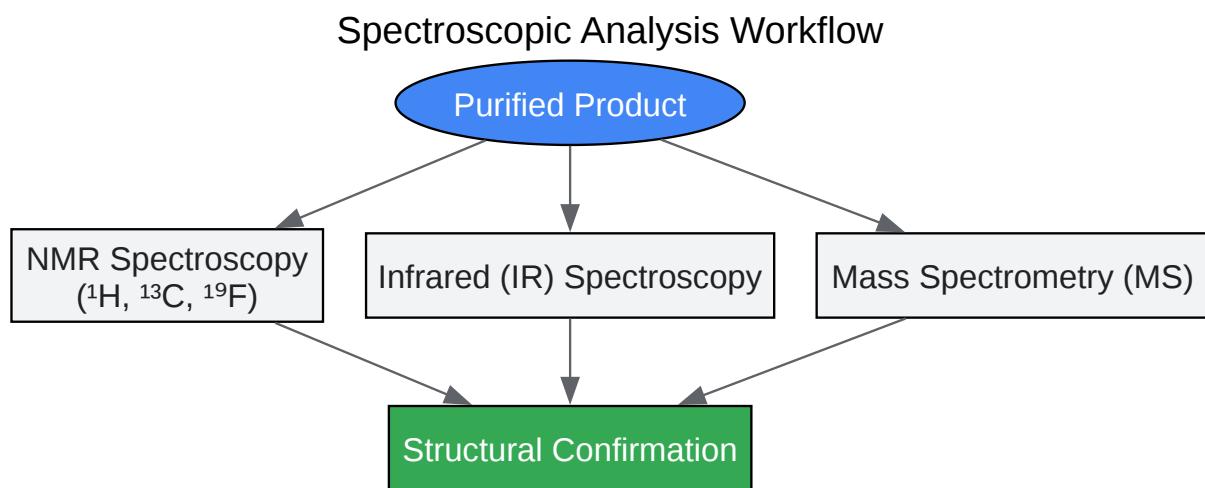
A plausible and efficient method for the synthesis of **Ethyl 2-(trifluoromethyl)nicotinate** involves the esterification of 2-(trifluoromethyl)nicotinic acid. This reaction is typically carried out in the presence of an acid catalyst in ethanol.

Experimental Workflow: Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Ethyl 2-(trifluoromethyl)nicotinate**.

Experimental Protocol: Esterification


- Reaction Setup: To a solution of 2-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) at room temperature.

- Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **Ethyl 2-(trifluoromethyl)nicotinate** as a pure liquid.

Structural Confirmation: Spectroscopic Analysis

A combination of spectroscopic techniques is employed to confirm the structure of the synthesized **Ethyl 2-(trifluoromethyl)nicotinate**. The expected data from these analyses are presented below.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

Technique	Expected Peaks and Assignments
¹ H NMR	δ 8.7-8.8 (m, 1H, Py-H6), δ 8.2-8.3 (m, 1H, Py-H4), δ 7.5-7.6 (m, 1H, Py-H5), δ 4.4-4.5 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), δ 1.4-1.5 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)
¹³ C NMR	δ 164-165 (C=O), δ 150-151 (C-6), δ 148-149 (q, J = 35 Hz, C-2), δ 138-139 (C-4), δ 125-126 (C-5), δ 122-123 (q, J = 275 Hz, CF ₃), δ 121-122 (C-3), δ 62-63 (-OCH ₂ CH ₃), δ 14-15 (-OCH ₂ CH ₃)
¹⁹ F NMR	δ -65 to -70 (s, 3F, -CF ₃)
IR (cm ⁻¹)	~2980 (C-H, aliphatic), ~1730 (C=O, ester), ~1590, 1470 (C=C, C=N, aromatic), ~1300-1100 (C-F)
Mass Spec (EI)	m/z (%): 219 (M ⁺), 190, 174, 146

This comprehensive analysis, combining a well-defined synthetic protocol with detailed spectroscopic characterization, provides a robust framework for the preparation and confirmation of **Ethyl 2-(trifluoromethyl)nicotinate** for research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 208517-35-5 Cas No. | Ethyl 2-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]

- To cite this document: BenchChem. [Structural Analysis and Confirmation of Ethyl 2-(trifluoromethyl)nicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313050#ethyl-2-trifluoromethyl-nicotinate-structural-analysis-and-confirmation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com